(S)-Sulfinpyrazone is a pharmaceutical compound primarily utilized in the treatment of gout. It functions as a uricosuric agent, promoting the excretion of uric acid from the body, thereby reducing serum urate levels. This compound is classified under non-steroidal anti-inflammatory drugs (NSAIDs) but is distinct in its mechanism, lacking significant anti-inflammatory or analgesic properties. Its primary role is to manage hyperuricemia associated with gout and to normalize platelet survival in patients with conditions like artificial heart valves .
The synthesis of (S)-Sulfinpyrazone involves several chemical reactions that typically include the formation of key intermediates through condensation reactions and subsequent modifications. The most common synthetic route includes:
(S)-Sulfinpyrazone has a complex molecular structure characterized by its unique functional groups. The molecular formula is , and its structure features:
The three-dimensional arrangement of these components is critical for its interaction with biological targets .
(S)-Sulfinpyrazone participates in various chemical reactions that are essential for its pharmacological activity:
The mechanism by which (S)-Sulfinpyrazone exerts its effects involves multiple pathways:
Relevant data suggest that these properties influence both its formulation and therapeutic application .
(S)-Sulfinpyrazone has several scientific and medical applications:
(S)-Sulfinpyrazone (C₂₃H₂₀N₂O₃S) belongs to the pyrazolone class, featuring a chiral sulfoxide group that confers stereospecificity. The (S)-enantiomer exhibits a tetrahedral sulfur atom with non-superimposable mirror images, where the sulfinyl oxygen adopts a specific spatial orientation critical for biological activity. This configuration enables selective interactions with urate transporters like URAT1 (SLC22A12). Crystallographic analyses confirm that the (S)-configuration optimally positions hydrogen-bond acceptors for binding to residues in the URAT1 binding pocket, enhancing uricosuric efficacy compared to the (R)-isomer [2] [3].
X-ray diffraction studies reveal a head-to-head dimeric motif stabilized by R₂²(7):R₂(8):R₂²(7) hydrogen-bonding networks involving sulfonyl, carbonyl, and pyridyl groups. Spectroscopic characterizations include:
Table 1: Spectroscopic Signatures of (S)-Sulfinpyrazone
Technique | Key Peaks | Assignment |
---|---|---|
FT-IR | 1040 cm⁻¹ | S=O stretch |
1640–1680 cm⁻¹ | C=O stretches | |
¹H NMR (DMSO-d₆) | δ 7.0–8.5 ppm | Aromatic protons |
¹³C NMR | δ 150–162 ppm | Carbonyl carbons |
Raman | 1150 cm⁻¹ | Sulfinyl group vibration |
The synthesis starts with 1,2-diphenylpyrazolidine-3,5-dione, undergoing sulfinylation via nucleophilic substitution. Key steps:
Asymmetric oxidation using Ti(OiPr)₄/(R,R)-diethyl tartrate achieves >90% enantiomeric excess (ee):
Condition | Variation | Yield (%) | ee (%) |
---|---|---|---|
Catalyst loading | 5 mol% | 65 | 82 |
10 mol% | 78 | 92 | |
Solvent | Toluene | 78 | 92 |
THF | 70 | 85 | |
Temperature | 0°C | 78 | 92 |
25°C | 75 | 88 |
The chiral sulfoxide is indispensable for URAT1 inhibition. Key SAR findings:
Benzene ring substitutions impact potency and pharmacokinetics:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9